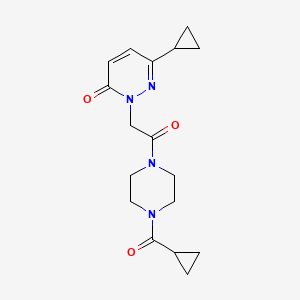
2-(2-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds involving piperazine structures often employs techniques such as N-acyliminium ion chemistry for the construction of 2,6-bridged piperazine-3-ones, starting from alpha-amino acids. This method showcases the versatility of piperazine derivatives in organic synthesis, providing a foundation for generating compounds with complex structures (Veerman et al., 2003). Additionally, the reductive amination method has been applied to synthesize piperazine derivatives, indicating the adaptability of this scaffold in the creation of pharmacologically relevant molecules (Mallikarjuna et al., 2014).
Molecular Structure Analysis
The molecular structure of piperazine derivatives often features significant interactions, such as intramolecular C—H⋯N and intermolecular N—H⋯O and C—H⋯O hydrogen bonds, contributing to the stability and reactivity of these compounds. These structural attributes are crucial for understanding the chemical behavior and potential applications of the compounds in medicinal chemistry (Wang et al., 2006).
Chemical Reactions and Properties
Piperazine derivatives exhibit a wide range of chemical reactions, including substitution, cyclization, and interaction with nucleophiles, reflecting their functional versatility. These reactions are essential for the synthesis of complex molecules with potential therapeutic applications. The reactivity of these compounds can be manipulated through the introduction of various substituents, enabling the synthesis of molecules with desired properties and activities (Garve et al., 2017).
科学的研究の応用
Synthesis and Structural Analysis
The compound 2-(2-(4-(cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)-6-cyclopropylpyridazin-3(2H)-one is part of a broader class of compounds that have been synthesized for various scientific research applications. These applications often focus on the development of new pharmaceutical agents, studying chemical reactions, and understanding the structural basis of compound interactions with biological targets. For instance, Veerman et al. (2003) described the synthesis of 2,6-bridged piperazine-3-ones, highlighting the use of N-acyliminium ion chemistry for introducing various side chains, which could be analogous to the structural manipulation in the target compound (Veerman et al., 2003).
Pharmaceutical Development
In the realm of pharmaceutical development, such compounds are often explored for their potential as therapeutic agents. Analogues and derivatives based on the core structure of the target compound may be evaluated for antibacterial, antifungal, or antimalarial activities. For example, compounds with modifications on the piperazine ring have been assessed for their roles in antibacterial agents, as demonstrated by Kiely et al. (1991), who explored the activity of quinolone and naphthyridine derivatives against various pathogens (Kiely et al., 1991).
Enzyme Inhibition and Biological Activity
The structural features of such compounds, including the cyclopropane and piperazine motifs, are crucial for interacting with biological targets. Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker and investigated their inhibitory activity against bacterial biofilms and the MurB enzyme, showcasing the potential of these structures in addressing biofilm-associated infections and resistance mechanisms (Mekky & Sanad, 2020).
Material Science and Polymer Chemistry
Beyond pharmaceutical applications, the synthesis and functionalization techniques used to create such compounds are valuable in material science and polymer chemistry. Hattori and Kinoshita (1979) detailed the synthesis of polyamides containing theophylline and thymine, utilizing diamines and piperazine in the process, which underscores the versatility of piperazine-based compounds in creating novel materials with specific chemical and physical properties (Hattori & Kinoshita, 1979).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-oxoethyl]-6-cyclopropylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c22-15-6-5-14(12-1-2-12)18-21(15)11-16(23)19-7-9-20(10-8-19)17(24)13-3-4-13/h5-6,12-13H,1-4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWKOAZVGDOOJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
![3-methyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2498207.png)
![1,4-Bis[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methylpiperazine](/img/structure/B2498214.png)
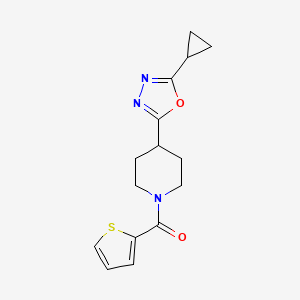
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide](/img/structure/B2498216.png)
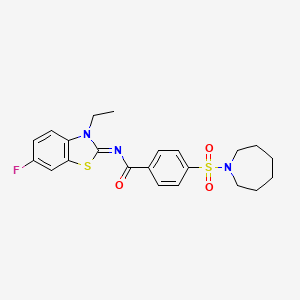
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2498218.png)
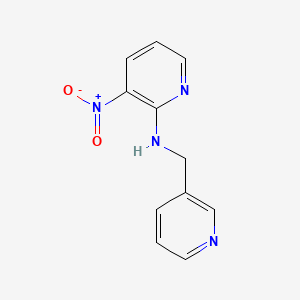
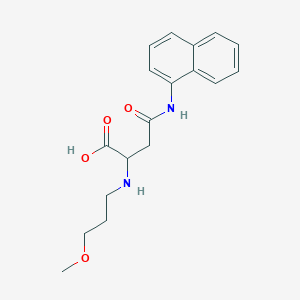
![2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B2498222.png)
![benzyl (2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2498223.png)
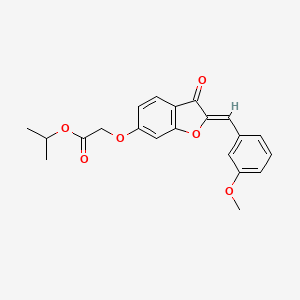
![2-(4-Butoxyphenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2498225.png)